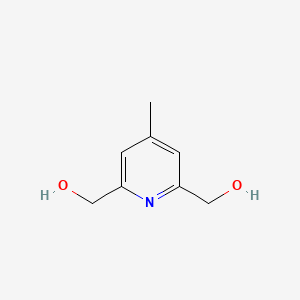

2,6-Bis(hydroxymethyl)-4-methylpyridine

説明

Structure

3D Structure

特性

CAS番号 |

506423-84-3 |

|---|---|

分子式 |

C8H11NO2 |

分子量 |

153.18 g/mol |

IUPAC名 |

[6-(hydroxymethyl)-4-methylpyridin-2-yl]methanol |

InChI |

InChI=1S/C8H11NO2/c1-6-2-7(4-10)9-8(3-6)5-11/h2-3,10-11H,4-5H2,1H3 |

InChIキー |

QLZHTNHXHLZYNF-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=NC(=C1)CO)CO |

製品の起源 |

United States |

Synthetic Methodologies for 2,6 Bis Hydroxymethyl 4 Methylpyridine

Classical Preparative Routes to 2,6-Bis(hydroxymethyl)-4-methylpyridine

Traditional organic synthesis provides foundational methods for the preparation of this compound, primarily through the functionalization of pre-existing pyridine (B92270) rings or the reduction of oxidized pyridine derivatives.

Derivatization from Precursor Pyridines

One classical approach involves the derivatization of readily available pyridine precursors. A common starting material for such syntheses is 2,6-lutidine (2,6-dimethylpyridine). A multi-step process can be employed, beginning with the oxidation of the methyl groups to carboxylic acids, followed by esterification and subsequent reduction to the diol. While effective, this route can be lengthy and may require harsh reagents.

Another potential precursor is 2,6-dimethyl-4-chloropyridine. The synthetic strategy here would involve the transformation of the chloro substituent and the two methyl groups into the desired hydroxymethyl functionalities. This could potentially be achieved through a series of reactions, including nucleophilic substitution and oxidation/reduction steps. However, specific, high-yield protocols for this direct conversion are not extensively detailed in readily available literature, suggesting that this might be a less common or more challenging route.

Reduction Strategies for Related Pyridine Dicarboxylic Acid Derivatives

A more direct and frequently cited classical method involves the reduction of 4-methyl-2,6-pyridinedicarboxylic acid or its corresponding esters. This dicarboxylic acid can be synthesized from 2,6-lutidine through oxidation. The subsequent reduction of the carboxylic acid groups to hydroxymethyl groups is a key step.

Below is a table summarizing the classical reduction of pyridine dicarboxylic acid derivatives:

| Starting Material | Reducing Agent | Solvent | Key Features |

| 2,6-Pyridinedicarboxylic acid | NaBH4 / I2 | THF | Direct reduction of carboxylic acids, avoids esterification. |

| Diethyl 2,6-pyridinedicarboxylate | Sodium borohydride | Methanol (B129727) | Reduction of the ester to the diol. chemicalbook.com |

Modern and Sustainable Synthetic Approaches for this compound

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. This has led to the exploration of catalytic and biocatalytic routes for the synthesis of pyridine derivatives, including this compound.

Catalytic Hydrogenation Protocols

Catalytic hydrogenation offers a cleaner alternative to the use of stoichiometric metal hydride reducing agents. This method typically involves the reduction of a suitable precursor, such as a diester derivative of 4-methyl-2,6-pyridinedicarboxylic acid, using hydrogen gas in the presence of a metal catalyst.

While specific protocols for the catalytic hydrogenation of diethyl 4-methyl-2,6-pyridinedicarboxylate are not extensively documented, the hydrogenation of related pyridine and dicarboxylate compounds is well-established. Catalysts such as ruthenium, rhodium, and palladium on various supports are commonly employed for the hydrogenation of aromatic rings and the reduction of ester functionalities. The choice of catalyst, solvent, temperature, and hydrogen pressure are crucial parameters that would need to be optimized to achieve high selectivity and yield for the desired diol without over-reduction of the pyridine ring. For instance, the catalytic hydrogenation of 4-methylcinnoline (B75869) has been studied using various catalysts, demonstrating the feasibility of reducing heterocyclic rings under specific conditions.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to minimize environmental impact. ijarsct.co.innih.govnih.govrroij.com These principles focus on aspects such as atom economy, the use of safer solvents and reagents, energy efficiency, and the use of renewable feedstocks and catalysts.

In the context of this compound synthesis, a significant advancement is the use of biocatalysis. rsc.org Whole-cell biocatalysts, such as recombinant E. coli expressing specific enzymes, have been developed for the direct oxidation of 2,6-lutidine to 2,6-bis(hydroxymethyl)pyridine. rsc.org This one-pot biocatalytic process is a prime example of green chemistry, as it operates under mild conditions (room temperature and atmospheric pressure) in an aqueous medium, avoiding the use of harsh oxidizing and reducing agents. The enzymatic approach offers high selectivity and can significantly reduce waste generation compared to classical multi-step syntheses. While this has been demonstrated for the non-methylated analogue, the application of similar biocatalytic systems to 4-methyl-substituted pyridines is a promising area for future research.

Other green chemistry approaches applicable to pyridine synthesis include the use of microwave-assisted organic synthesis to accelerate reaction times and improve yields, and the development of iron-catalyzed cyclization reactions for the construction of the pyridine ring itself from simpler, readily available starting materials. rsc.org

Optimization of Reaction Parameters and Yield Enhancement in this compound Production

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound, regardless of the synthetic route chosen. Key parameters that are typically investigated include reaction temperature, reaction time, catalyst loading, substrate concentration, and the nature of the solvent.

For classical reduction methods, such as the use of NaBH4/I2, the stoichiometry of the reagents is a critical factor. An excess of the reducing agent is often required to ensure complete conversion of both carboxylic acid groups. The rate of addition of iodine can also influence the reaction by controlling the in situ generation of diborane.

In catalytic hydrogenation, the optimization of catalyst type and loading is paramount. Different catalysts will exhibit varying activities and selectivities. For instance, in the synthesis of other pyridine derivatives, catalyst screening has been shown to be essential for achieving high yields. The reaction temperature and hydrogen pressure are also key variables that need to be carefully controlled to favor the desired reduction without leading to unwanted side reactions, such as the over-reduction of the pyridine ring.

In biocatalytic processes, optimization involves factors such as the choice of microbial strain, cultivation conditions, substrate feeding strategies, and product recovery methods. For the biocatalytic synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, it was found that a fed-batch process with controlled substrate addition could lead to significantly higher product titers.

A systematic approach to optimization, often employing statistical methods like Design of Experiments (DoE), can efficiently identify the optimal set of reaction conditions to enhance the yield and purity of this compound.

Scale-Up Considerations and Challenges in the Synthesis of this compound

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale presents a number of significant challenges. These challenges are common in process chemistry and require careful consideration to ensure a safe, efficient, and economically viable manufacturing process.

Key Scale-Up Challenges:

Handling of Formaldehyde (B43269): Formaldehyde is a toxic and volatile substance. On a large scale, its handling requires specialized equipment and stringent safety protocols to prevent exposure and environmental release. The use of paraformaldehyde can mitigate some of the risks associated with handling aqueous formaldehyde.

Exothermic Reaction Control: The hydroxymethylation reaction is often exothermic. On a larger scale, the heat generated can be significant and must be effectively managed to prevent runaway reactions. This necessitates the use of reactors with efficient cooling systems and careful control over the rate of reagent addition.

Mixing and Mass Transfer: Ensuring efficient mixing of the reactants is crucial for achieving consistent reaction progress and avoiding localized "hot spots." As the reactor size increases, achieving homogeneity becomes more challenging and requires appropriately designed agitation systems.

Byproduct Formation and Control: At higher concentrations and temperatures typical of industrial processes, the potential for side reactions, such as the Cannizzaro reaction of formaldehyde or the formation of polymeric byproducts, increases. This can lead to lower yields and more complex purification procedures.

Product Isolation and Purification: Isolating the product from the reaction mixture on a large scale can be challenging. The choice of purification method (e.g., crystallization, distillation, extraction) will depend on the physical properties of the product and the impurities. Optimizing crystallization conditions to obtain a product with the desired purity and crystal form is a critical aspect of process development.

| Challenge | Potential Impact | Mitigation Strategy |

|---|---|---|

| Formaldehyde Handling | Safety and environmental hazards. | Use of closed systems, scrubbers, and potentially less hazardous formaldehyde surrogates. |

| Exothermicity | Runaway reaction, decreased selectivity. | Controlled addition of reagents, efficient reactor cooling, and real-time temperature monitoring. |

| Mixing | Incomplete reaction, localized overheating. | Use of high-efficiency agitators and reactor baffles; computational fluid dynamics (CFD) modeling. |

| Byproduct Formation | Reduced yield, complex purification. | Optimization of reaction conditions (temperature, concentration, catalyst loading), and quench procedures. |

| Product Purification | Low purity, inconsistent product quality. | Development of robust crystallization or extraction protocols; use of in-process controls. |

| Waste Disposal | Environmental impact and increased costs. | Implementation of waste treatment protocols and exploring possibilities for solvent and catalyst recycling. |

Reactivity and Transformational Chemistry of 2,6 Bis Hydroxymethyl 4 Methylpyridine

Reactions Involving the Hydroxyl Functionalities of 2,6-Bis(hydroxymethyl)-4-methylpyridine

The two hydroxymethyl groups are primary alcohols and thus exhibit typical alcohol reactivity. They can readily undergo esterification, etherification, oxidation, and can be protected to allow for selective reactions at other sites of the molecule.

The hydroxyl groups of this compound can be converted to esters and ethers through various synthetic methods. Esterification is commonly achieved by reaction with acyl chlorides or carboxylic anhydrides in the presence of a base. For instance, reaction with chloromethyl chloroformate in the presence of pyridine (B92270) yields 2,6-bis(chloromethyloxycarbonyloxymethyl)pyridine. google.com

Etherification can be accomplished under standard Williamson ether synthesis conditions, involving deprotonation of the hydroxyl groups with a strong base followed by reaction with an alkyl halide.

| Reactant | Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2,6-Bis(hydroxymethyl)pyridine | Chloromethyl chloroformate | 2,6-Bis(chloromethyloxy-carbonyloxymethyl)pyridine | Pyridine, Chloroform, -5°C | 98% | google.com |

The primary alcohol functionalities of this compound can be oxidized to aldehydes or carboxylic acids using a variety of oxidizing agents. smolecule.com For example, oxidation with potassium permanganate (B83412) can yield the corresponding dicarboxylic acid. google.com Biocatalytic methods using enzymes like xylene monooxygenase have also been employed for the selective oxidation of the methyl groups of the precursor, 2,6-lutidine, to hydroxymethyl groups and further to aldehydes and carboxylic acids. rsc.orggoogle.com

Conversely, while the hydroxyl groups are already in a reduced state, the term reduction in this context may refer to the conversion of the hydroxymethyl groups to other functionalities. For instance, treatment with hydrobromic acid can convert the hydroxyl groups to bromomethyl groups, forming 2,6-bis(bromomethyl)pyridine. chemicalbook.com Similarly, thionyl chloride can be used to produce 2,6-bis(chloromethyl)pyridine. mdpi.com

| Transformation | Reactant | Reagent/Catalyst | Product | Conditions | Reference |

|---|---|---|---|---|---|

| Oxidation | 2,6-Lutidine (precursor) | Potassium permanganate | 2,6-Pyridinedicarboxylic acid | Water, 75-80°C | google.com |

| Oxidation (Biocatalytic) | 2,6-Lutidine (precursor) | Xylene monooxygenase (XMO) | 2,6-Bis(hydroxymethyl)pyridine | Whole-cell biocatalysis | rsc.orgrsc.org |

| Halogenation (Bromination) | 2,6-Bis(hydroxymethyl)pyridine | Hydrobromic acid (60%) | 2,6-Bis(bromomethyl)pyridine | Reflux, 125°C, 6h | chemicalbook.com |

| Halogenation (Chlorination) | 2,6-Bis(hydroxymethyl)pyridine | Thionyl chloride (SOCl₂) | 2,6-Bis(chloromethyl)pyridine | - | mdpi.com |

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the hydroxymethyl groups to prevent unwanted side reactions. This is achieved by converting them into a protected form that is stable to the desired reaction conditions and can be easily removed later. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl), benzyl (B1604629) ethers, and acetals. jocpr.comwiley-vch.de The choice of protecting group depends on the specific reaction sequence and the need for selective deprotection. jocpr.com For example, benzylidene acetals can be used to protect vicinal diols, a strategy that could be adapted for related pyridine diol systems. wiley-vch.de

Reactivity at the Pyridine Nitrogen Atom of this compound

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center. This allows for reactions such as N-alkylation and N-acylation, as well as coordination to metal ions.

The pyridine nitrogen can be alkylated using alkyl halides or other electrophilic alkylating agents. researchgate.net This reaction leads to the formation of a pyridinium (B92312) salt. Similarly, N-acylation can occur with acyl halides or anhydrides to form N-acylpyridinium salts. These reactions are influenced by the steric hindrance of the adjacent hydroxymethyl groups. The formation of N-acylpyridinium salts from activated pyridines is a key step in nucleophilic dearomatization reactions. mdpi.com

As a Lewis base, the pyridine nitrogen of this compound can coordinate to a wide variety of metal ions. The presence of the two hydroxymethyl groups allows the molecule to act as a tridentate ligand, coordinating to the metal center through the nitrogen atom and the oxygen atoms of the hydroxyl groups. researchgate.net This has led to the synthesis of numerous coordination compounds with transition metals such as copper(II), cobalt(II), and nickel(II). researchgate.net The specific coordination geometry and the nuclearity of the resulting complex (mononuclear or binuclear) can be influenced by the nature of the metal salt's anion. researchgate.net The terminal hydroxymethyl groups also play a role in the supramolecular structures of these complexes through hydrogen bonding. researchgate.net

| Metal Salt | Resulting Complex Type | Coordination Environment | Reference |

|---|---|---|---|

| CuCl₂·6H₂O | Mononuclear 2:1 (L:M) | Hexacoordinated Cu(II) with N₂O₄ environment | researchgate.net |

| Cu(ClO₄)₂·6H₂O | Mononuclear 2:1 (L:M) | Hexacoordinated Cu(II) with N₂O₄ environment | researchgate.net |

| Cu(NO₃)₂·3H₂O | Mononuclear 2:1 (L:M) | Hexacoordinated Cu(II) with N₂O₄ environment | researchgate.net |

| Cu(CH₃COO)₂·H₂O | Binuclear 4:2 (L:M) | Hexacoordinated Cu(II) with N₂O₄ environment | researchgate.net |

| Co(II) and Ni(II) salts | 2:1 (L:M) complexes | Distorted coordination polyhedra | researchgate.net |

Functionalization of the Pyridine Ring System of this compound

The pyridine ring is an electron-deficient aromatic system, which influences its susceptibility to various functionalization reactions.

Electrophilic Aromatic Substitution Potentials (if applicable)

Direct electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is generally considered to be challenging. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, deactivating the ring towards attack by electrophiles. wikipedia.orgquimicaorganica.orgyoutube.comyoutube.com Typical electrophilic substitution reactions, such as nitration or halogenation, often require harsh conditions and tend to give low yields. youtube.com

In pyridine itself, electrophilic attack, if it occurs, is directed to the 3- and 5-positions (meta to the nitrogen atom). quimicaorganica.org This is because the intermediates formed by attack at these positions are less destabilized than those formed by attack at the 2-, 4-, or 6-positions. However, in this compound, the 2-, 4-, and 6-positions are already substituted. This leaves the 3- and 5-positions as the only available sites for electrophilic attack.

To enhance the reactivity of the pyridine ring towards electrophiles, a common strategy is the formation of the corresponding pyridine N-oxide. The N-oxide group is electron-donating through resonance, which activates the pyridine ring, particularly at the 2-, 4-, and 6-positions, making it more susceptible to electrophilic attack. wikipedia.orgrsc.org Computational studies on pyridine-N-oxide have shown that nitration is kinetically favored at the ortho position, but under conditions of explicit solvation, the para product is favored. rsc.org Given that the 2- and 6-positions in this compound are already functionalized, electrophilic attack on its N-oxide derivative would be anticipated to occur at the 4-position. However, the presence of the methyl group at this position would likely lead to substitution at the 3- or 5-positions, or potentially ipso-substitution, although the latter is less common.

While no specific examples of electrophilic aromatic substitution on this compound are readily available in the reviewed literature, the general principles of pyridine chemistry suggest that such reactions would be difficult and would likely require activation via N-oxide formation.

Metal-Catalyzed Cross-Coupling Reactions at the Pyridine Core (if applicable)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The functionalization of the pyridine core of this compound using these methods would first require the introduction of a suitable handle, such as a halogen atom or a triflate group, onto the pyridine ring.

The presence of the two hydroxymethyl groups on the pyridine ring could potentially complicate metal-catalyzed cross-coupling reactions. The hydroxyl groups might coordinate to the metal catalyst, potentially inhibiting its catalytic activity. Therefore, protection of the hydroxymethyl groups, for instance by converting them to ethers or esters, might be necessary prior to performing a cross-coupling reaction.

Once a suitable leaving group is installed on the pyridine ring, various cross-coupling reactions could be envisioned. For instance, a bromo-substituted derivative of this compound could undergo Suzuki-Miyaura coupling with boronic acids, Heck coupling with alkenes, or Sonogashira coupling with terminal alkynes. The choice of catalyst, ligands, and reaction conditions would be crucial for achieving successful coupling. While the literature contains numerous examples of cross-coupling reactions on substituted pyridines, specific applications to this compound are not extensively documented. researchgate.nettcichemicals.comrsc.org

One related example from the literature involves a rhodium-catalyzed click reaction with 3-azido-2-bromo-4-methylpyridine, which successfully yielded the corresponding biaxially chiral triazole product. acs.org This demonstrates that metal-catalyzed transformations on a similarly substituted pyridine core are feasible.

Mechanistic Investigations of Key Transformations Involving this compound

Detailed mechanistic studies specifically focused on the transformations of this compound are scarce in the available literature. However, the mechanisms of reactions involving the functional groups present in the molecule can be inferred from general principles of organic chemistry and studies on related compounds.

For instance, the oxidation of the hydroxymethyl groups to aldehydes or carboxylic acids would likely proceed through standard oxidation mechanisms, depending on the oxidant used. For example, with a chromium-based reagent, the mechanism would involve the formation of a chromate (B82759) ester followed by elimination.

A visible light-induced method for the direct synthesis of 2-hydroxymethylated pyridines from pyridine N-oxides has been reported, and its mechanism was investigated. acs.org The proposed mechanism involves the formation of key radical intermediates following an electron transfer process. acs.org While this study does not involve this compound directly, it provides insight into the types of radical-mediated pathways that could potentially be involved in its transformations.

Furthermore, a study on the reductive hydroxymethylation of pyridines activated by an electron-deficient benzyl group proposed a mechanism involving the formation of a metal hydride, which adds to the C-2 position of the pyridine to form a key enamine intermediate. rsc.org This intermediate then reacts with formaldehyde (B43269) to yield the hydroxymethylated product. rsc.org Deuterium labeling studies supported the proposed mechanism. rsc.org

While these studies provide valuable mechanistic insights into related transformations, dedicated mechanistic investigations on the specific reactions of this compound are needed to fully elucidate the pathways of its chemical conversions.

Coordination Chemistry and Metal Complexation with 2,6 Bis Hydroxymethyl 4 Methylpyridine

Ligand Design Principles and Coordination Modes of 2,6-Bis(hydroxymethyl)-4-methylpyridine

This compound is a versatile ligand featuring a central pyridine (B92270) nitrogen atom and two hydroxymethyl groups at the 2 and 6 positions. This arrangement allows for a variety of coordination modes, primarily dictated by the denticity of the ligand and the nature of the metal center. The presence of the 4-methyl group is expected to enhance the electron density on the pyridine ring, thereby increasing the basicity of the nitrogen atom and potentially strengthening its coordination to metal ions.

The ligand can act as a neutral or deprotonated species, leading to different coordination behaviors:

Tridentate (N,O,O') Coordination: In its most common coordination mode, the ligand chelates to a metal center using the pyridine nitrogen and the oxygen atoms of the two hydroxymethyl groups, forming two stable five-membered rings. This mode is prevalent in the formation of mononuclear complexes.

Bidentate (N,O) Coordination: The ligand can also coordinate in a bidentate fashion, utilizing the pyridine nitrogen and one of the hydroxymethyl oxygens, leaving the other hydroxymethyl group uncoordinated.

Monodentate (N or O) Coordination: Less commonly, the ligand might coordinate through either the pyridine nitrogen or one of the hydroxymethyl oxygens.

Bridging Coordination: The deprotonated alkoxide groups of the hydroxymethyl moieties can bridge two or more metal centers, facilitating the formation of di- and polynuclear complexes.

The coordination mode is also influenced by the pH of the reaction medium, which affects the protonation state of the hydroxymethyl groups.

Synthesis and Characterization of Transition Metal Complexes with this compound

Drawing parallels from its unmethylated counterpart, this compound is expected to form stable complexes with a range of transition metals, including but not limited to copper(II), cobalt(II), nickel(II), and zinc(II). The synthesis of these complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent, such as methanol (B129727) or ethanol.

Characterization of these complexes would rely on a suite of spectroscopic and analytical techniques:

X-ray Crystallography: To determine the precise molecular structure, including bond lengths, bond angles, and coordination geometry.

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal center through shifts in the vibrational frequencies of the C=N and C-O bonds.

UV-Vis Spectroscopy: To study the electronic transitions within the complex and to probe the coordination environment of the metal ion.

Elemental Analysis: To confirm the stoichiometry of the synthesized complexes.

The ability of the hydroxymethyl groups to act as bridging units upon deprotonation makes this compound an excellent candidate for the construction of di- and polynuclear complexes. For instance, dinuclear copper(II) complexes of 2,6-Bis(hydroxymethyl)pyridine have been synthesized and structurally characterized, revealing a centrosymmetric Cu₂O₂ core where each copper(II) ion is in a distorted octahedral geometry. researchgate.net It is highly probable that this compound would form analogous structures.

While this compound is itself achiral, its coordination to a metal center can lead to the formation of chiral complexes. The coordination of the two hydroxymethyl groups can result in a specific stereochemical arrangement around the metal ion, leading to the formation of enantiomeric complexes. The induction of chirality is dependent on the coordination geometry and the presence of other chiral ligands in the coordination sphere. The study of chirality in such systems is an area of growing interest due to their potential applications in asymmetric catalysis and chiral recognition. researchgate.netcityu.edu.hk

Lanthanide and Main Group Metal Complexes Utilizing this compound

The coordination chemistry of 2,6-Bis(hydroxymethyl)pyridine with lanthanide ions has been explored, revealing its potential to form stable complexes. For example, a samarium(III) complex, Sm(2,6-di(hydroxymethyl)pyridine)₃₃, has been synthesized and structurally characterized. researchgate.net In this complex, the samarium ion is nine-coordinate, bound to three tridentate ligands. Given the similar ionic radii and coordination preferences of lanthanide ions, it is expected that this compound would also form a range of lanthanide complexes with interesting luminescence properties.

The interaction of pyridyl-based ligands with main group metals is also an active area of research. rsc.org While specific complexes of this compound with main group metals have not been reported, the presence of both hard (oxygen) and borderline (nitrogen) donor atoms suggests that it could form stable complexes with a variety of main group elements.

Self-Assembly of Coordination Polymers and Metal-Organic Frameworks (MOFs) Incorporating this compound

The multidentate nature and the presence of hydrogen-bonding hydroxymethyl groups make this compound a promising building block for the construction of coordination polymers and metal-organic frameworks (MOFs). The ability of the ligand to bridge metal centers can lead to the formation of one-, two-, or three-dimensional networks. The 4-methyl group could also play a role in templating the final structure and modifying the porosity of the resulting framework. While specific MOFs incorporating this ligand are yet to be reported, the vast research on pyridine-based linkers in MOF chemistry suggests a high potential for this compound in this area. researchgate.netnih.govelsevierpure.com

Electronic and Magnetic Properties of Metal Complexes Derived from this compound

The electronic and magnetic properties of transition metal complexes are largely determined by the identity of the metal ion, its oxidation state, and the ligand field environment. Based on studies of analogous pyridine-alcohol complexes, it is anticipated that complexes of this compound would exhibit a range of interesting electronic and magnetic behaviors. researchgate.netdu.edu.egresearchgate.net

For instance, copper(II) complexes would likely be paramagnetic with magnetic moments corresponding to one unpaired electron. The electronic spectra would be expected to show d-d transitions characteristic of the specific coordination geometry. Cobalt(II) and nickel(II) complexes would also be paramagnetic, and their magnetic moments would be indicative of their spin state and coordination environment. The electron-donating 4-methyl group in this compound may lead to a slightly stronger ligand field compared to the unmethylated analogue, which could in turn affect the spin state of the metal ion and the energies of the d-d transitions. nih.govacs.org

Applications of 2,6 Bis Hydroxymethyl 4 Methylpyridine in Advanced Materials Science

Polymeric Materials Derived from 2,6-Bis(hydroxymethyl)-4-methylpyridine

The di-functional nature of this compound makes it an excellent monomer for the synthesis of novel polymeric materials. The two primary alcohol groups can readily participate in various polymerization reactions, leading to polymers with the pyridine (B92270) moiety incorporated into the main chain, thereby imparting specific chemical and physical properties to the final material.

As a diol, this compound can undergo polycondensation reactions with difunctional monomers such as dicarboxylic acids, diacyl chlorides, or diesters to produce aromatic-aliphatic polyesters. In these reactions, repeated ester linkages are formed, creating a long polymer chain. The inclusion of the rigid, nitrogen-containing pyridine ring into the polyester (B1180765) backbone can significantly influence the polymer's thermal stability, solubility, and mechanical properties.

For instance, enzymatic catalysis has been successfully employed for the synthesis of polyesters from the related compound 2,6-pyridinedimethanol and various aliphatic diesters. whiterose.ac.uk This green chemistry approach highlights a sustainable pathway to creating these materials. The properties of the resulting polyesters can be tailored by varying the length and nature of the dicarboxylic acid co-monomer, allowing for the creation of materials with a wide range of characteristics, from rigid plastics to flexible elastomers.

| Co-monomer Type | Example Co-monomer | Resulting Polymer | Potential Properties |

|---|---|---|---|

| Aliphatic Dicarboxylic Acid | Adipic acid | Aliphatic-Aromatic Polyester | Increased flexibility, lower melting point |

| Aromatic Dicarboxylic Acid | Terephthalic acid | Fully Aromatic Polyester | High thermal stability, rigidity, low solubility |

| Diisocyanate | Methylene (B1212753) diphenyl diisocyanate (MDI) | Polyurethane | Toughness, abrasion resistance, elasticity |

Hyperbranched polymers are highly branched, three-dimensional macromolecules that exhibit unique properties such as low viscosity, high solubility, and a multitude of terminal functional groups. rsc.org The synthesis of these materials often involves the self-polycondensation of an AB₂ monomer, where 'A' and 'B' are functional groups that can react with each other.

This compound can be conceptualized as an AB₂-type monomer. The two hydroxymethyl groups represent the 'B' functionalities, while the pyridine ring or its methyl group could potentially be modified to introduce a reactive 'A' group. This structure makes it a candidate for producing hyperbranched polymers. nih.govnih.gov The resulting polymers would possess a dendritic architecture with numerous terminal hydroxyl groups, which could be further functionalized for specific applications. The degree of branching, a critical parameter influencing the polymer's properties, can be controlled by the reaction conditions. researchgate.netresearchgate.net

Supramolecular Assembly and Host-Guest Chemistry Involving this compound

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. The specific functional groups on this compound make it an ideal component for constructing complex supramolecular assemblies.

The molecule possesses multiple sites capable of participating in hydrogen bonding. The hydroxyl protons of the two hydroxymethyl groups are strong hydrogen bond donors, while the oxygen atoms of these groups and the nitrogen atom of the pyridine ring are effective hydrogen bond acceptors. This multiplicity of donor and acceptor sites allows for the formation of extensive and robust one-, two-, or three-dimensional hydrogen-bonded networks.

Studies on structurally similar pyridine derivatives show the formation of intricate crystal structures governed by hydrogen bonds. For example, 2,6-bis(3-hydroxy-3-methylbut-1-yn-1-yl)pyridine monohydrate forms ribbon-like structures through a network of O-H···O and O-H···N hydrogen bonds. nih.gov This demonstrates the strong directional influence of these interactions in organizing molecules in the solid state. The predictable nature of these interactions allows for the rational design of crystalline materials with desired topologies, a field known as crystal engineering.

| Functional Group | Atom | Role |

|---|---|---|

| Hydroxymethyl (-CH₂OH) | H (of OH) | Donor |

| Hydroxymethyl (-CH₂OH) | O | Acceptor |

| Pyridine Ring | N | Acceptor |

Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a solid surface. The formation of SAMs of pyridine-terminated organothiols on gold surfaces is well-documented, demonstrating the affinity of the pyridine unit for metal substrates. rsc.orgmdpi.com While this compound lacks a traditional thiol anchoring group, the pyridine nitrogen can still coordinate directly with various metal surfaces, forming ordered thin films. mdpi.comresearchgate.net

Once adsorbed onto a surface, the molecules can arrange themselves into a densely packed layer. The intermolecular interactions, particularly hydrogen bonding between the hydroxymethyl groups of adjacent molecules, would play a crucial role in stabilizing the monolayer and enhancing its structural order. Such functionalized surfaces could be used in sensor applications, as platforms for controlled crystal growth, or to modify the wetting properties of a substrate.

Development of Responsive Materials Utilizing this compound as a Building Block

Responsive or "smart" materials are designed to undergo significant changes in their properties in response to external stimuli, such as changes in pH, temperature, or light. Incorporating this compound into a material can impart pH-responsive behavior due to the basic nature of the pyridine nitrogen atom.

Polymers containing pyridine units are known to be effective pH-responsive materials. nih.govresearchgate.net In a neutral or basic environment, the pyridine nitrogen is uncharged. However, under acidic conditions (low pH), the nitrogen atom becomes protonated, acquiring a positive charge. If this monomer is incorporated into a polymer network, such as a hydrogel, this protonation leads to electrostatic repulsion between the positively charged polymer chains. mdpi.comebrary.net This repulsion causes the polymer network to expand and swell. This process is reversible; upon returning to a higher pH, the pyridine is deprotonated, the electrostatic repulsion is eliminated, and the material contracts. This stimuli-responsive swelling and deswelling behavior is highly desirable for applications in controlled drug delivery, sensors, and actuators. researchgate.net

| Condition | State of Pyridine Nitrogen | Dominant Interaction | Material State |

|---|---|---|---|

| Acidic (Low pH) | Protonated (Positively Charged) | Electrostatic Repulsion | Swollen / Dissolved |

| Neutral / Basic (High pH) | Deprotonated (Neutral) | Hydrophobic/van der Waals | Collapsed / Precipitated |

The Role of this compound in Nanomaterial Science Remains an Area for Future Exploration

In the vast field of nanomaterial science, the surface functionalization of nanoparticles is a critical step in tailoring their properties for specific applications. Ligands, which are molecules that bind to the surface of nanoparticles, play a pivotal role in controlling their stability, dispersibility, and interaction with their environment. Pyridine-based compounds, due to the coordinating properties of the nitrogen atom in the pyridine ring, are often explored as effective ligands for a variety of nanoparticles, including quantum dots and metallic nanoparticles. Similarly, the hydroxyl groups (-OH) present in many organic molecules are known to facilitate binding to nanoparticle surfaces and can also be used as reactive sites for further chemical modifications.

Theoretically, the structure of this compound, featuring a central pyridine ring flanked by two hydroxymethyl groups, suggests its potential as a bidentate or even tridentate ligand. This could enable it to form stable complexes with metal ions on the surface of nanoparticles, potentially influencing their growth during synthesis or enhancing their stability in various media. The methyl group at the 4-position of the pyridine ring could also subtly influence the electronic properties and steric hindrance of the molecule, which in turn could affect its binding characteristics and the resulting properties of the functionalized nanomaterial.

However, without specific research studies focusing on this compound, any discussion of its role in nanomaterial synthesis and functionalization would be purely speculative. The scientific community has yet to publish detailed findings on its use as a capping agent, a structure-directing agent, or a surface-modifying ligand in the context of nanotechnology.

Consequently, data tables detailing research findings, such as the impact of this compound on nanoparticle size, morphology, or photophysical properties, cannot be generated at this time. The exploration of this compound's potential in advanced materials science, particularly in the burgeoning field of nanomaterials, represents an open avenue for future research and discovery.

Catalytic Applications of 2,6 Bis Hydroxymethyl 4 Methylpyridine and Its Derivatives

2,6-Bis(hydroxymethyl)-4-methylpyridine as a Ligand in Homogeneous Catalysis

Metal-Catalyzed Organic Transformations

There is no specific information in the reviewed literature on metal complexes of this compound being employed as catalysts for organic transformations. Research on related pyridine-based ligands suggests potential applications in areas such as oxidation, reduction, and cross-coupling reactions, but these have not been documented for this specific compound.

Asymmetric Catalysis Mediated by this compound Complexes

The application of this compound in asymmetric catalysis has not been reported. For a ligand to be effective in asymmetric catalysis, it typically needs to possess chiral elements that can induce enantioselectivity in a chemical reaction. While it is conceivable to synthesize chiral derivatives of this compound, for instance, by modifying the hydroxymethyl groups, no such applications or studies have been found.

Heterogenization Strategies for this compound-Based Catalysts

Given the absence of reported homogeneous catalysts based on this compound, it follows that there is no information on strategies for their heterogenization. Immobilization of homogeneous catalysts onto solid supports is a common strategy to improve their recyclability and stability. The hydroxymethyl groups on the ligand could potentially be used as anchor points for attachment to a support material, but no such work has been documented.

Mechanistic Elucidation of Catalytic Cycles Involving this compound

As there are no specific catalytic applications of this compound reported in the literature, there are consequently no mechanistic studies to discuss. The elucidation of a catalytic cycle requires a detailed investigation of a specific catalytic reaction, including the identification of intermediates and the determination of kinetic parameters, none of which is available for this compound.

Theoretical and Computational Studies of 2,6 Bis Hydroxymethyl 4 Methylpyridine

Quantum Chemical Investigations of Electronic Structure and Bonding in 2,6-Bis(hydroxymethyl)-4-methylpyridine

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of this compound. mostwiedzy.plmdpi.com These computational methods provide insights into the molecule's geometry, orbital energies, and charge distribution.

DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to determine the optimized molecular geometry. researchgate.net For this compound, the pyridine (B92270) ring is expected to be planar, with the hydroxymethyl and methyl substituents attached. The bond lengths and angles would be typical for a substituted pyridine, with C-N bond lengths in the ring being shorter than the C-C bonds, reflecting the electronegativity of the nitrogen atom.

The electronic properties are further understood by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For pyridine derivatives, the HOMO is typically a π-orbital distributed over the pyridine ring, while the LUMO is a π*-orbital.

A Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this molecule, the MEP would likely show a negative potential region around the nitrogen atom of the pyridine ring, making it susceptible to electrophilic attack, while the hydrogen atoms of the hydroxyl groups would exhibit a positive potential, indicating sites for nucleophilic interaction.

Table 1: Representative Calculated Electronic Properties of a Substituted Pyridine Derivative

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is representative of a substituted pyridine derivative and is intended for illustrative purposes.

Conformational Analysis and Energy Landscapes of this compound

The conformational flexibility of this compound primarily arises from the rotation around the single bonds connecting the hydroxymethyl groups to the pyridine ring. A detailed conformational analysis can be performed using computational methods to identify the stable conformers and the energy barriers between them.

By systematically rotating the dihedral angles involving the hydroxymethyl groups, a potential energy surface can be mapped out. This allows for the identification of local minima, which correspond to stable conformations, and transition states, which represent the energy barriers for interconversion between conformers. The relative energies of these conformers can be calculated to determine their populations at a given temperature using the Boltzmann distribution.

For this compound, the orientation of the two hydroxymethyl groups relative to the pyridine ring and each other will define the major conformers. Intramolecular hydrogen bonding between the hydroxyl groups and the nitrogen atom of the pyridine ring could play a significant role in stabilizing certain conformations. Molecular mechanics calculations can be employed to explore the conformational space and identify low-energy structures. nih.gov

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

| A | 0 | 180 | 0.0 |

| B | 60 | 180 | 1.2 |

| C | 60 | -60 | 2.5 |

*Dihedral angles are defined by the C-C-O-H atoms of the hydroxymethyl groups. Note: This data is hypothetical and for illustrative purposes.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. researchgate.net

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C NMR spectra can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.net The predicted chemical shifts can be compared with experimental data to confirm the molecular structure. For this compound, the calculations would predict distinct signals for the protons and carbons of the pyridine ring, the methyl group, and the hydroxymethyl groups.

IR Spectroscopy: The vibrational frequencies and intensities of the infrared (IR) spectrum can be computed from the second derivatives of the energy with respect to the atomic coordinates. dtic.mildocumentsdelivered.com These calculations can help in the assignment of the vibrational modes observed in the experimental spectrum. Key vibrational modes for this molecule would include the C-H stretching of the aromatic ring and methyl group, the O-H and C-O stretching of the hydroxymethyl groups, and the characteristic ring vibrations of the pyridine moiety.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. These calculations provide insights into the electronic structure and the nature of the molecular orbitals involved in the transitions.

Table 3: Predicted Spectroscopic Data for a Substituted Pyridine Derivative

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | Pyridine C2, C6 | 155 ppm |

| ¹H NMR | Pyridine H3, H5 | 7.2 ppm |

| IR | O-H Stretch | 3400 cm⁻¹ |

| UV-Vis | λmax | 265 nm |

Note: The data in this table is representative and intended for illustrative purposes.

Density Functional Theory (DFT) Studies on Reaction Mechanisms Involving this compound

DFT calculations are a valuable tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states, activation energies, and reaction pathways. mostwiedzy.pl For reactions involving this compound, DFT can be used to explore various potential mechanisms.

For example, in an esterification reaction of the hydroxymethyl groups, DFT could be used to model the reaction pathway, identifying the key intermediates and transition states. The calculated activation energies would provide insights into the reaction kinetics. Similarly, reactions involving the pyridine nitrogen, such as N-oxidation or alkylation, can be studied computationally to understand the regioselectivity and reactivity of the molecule.

DFT studies can also elucidate the catalytic activity of metal complexes involving this compound as a ligand. By modeling the catalytic cycle, researchers can gain a deeper understanding of the role of the ligand in the catalytic process.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in different environments, such as in solution or at an interface. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes the evolution of the system over time.

In an aqueous solution, MD simulations can reveal the solvation structure around the molecule, including the formation of hydrogen bonds between the hydroxymethyl groups and water molecules. The simulations can also provide information about the conformational dynamics of the molecule in solution, showing how it samples different conformations over time.

MD simulations can also be used to study the interaction of this compound with other molecules or surfaces. For example, the adsorption of the molecule on a metal surface could be simulated to understand the binding mechanism and orientation. These simulations are particularly useful in materials science and drug design applications.

Advanced Analytical Techniques in the Characterization and Study of 2,6 Bis Hydroxymethyl 4 Methylpyridine Systems

High-Resolution Spectroscopic Methods for Structural Elucidation (e.g., Multi-dimensional NMR, High-resolution Mass Spectrometry)

The definitive identification and structural confirmation of 2,6-Bis(hydroxymethyl)-4-methylpyridine and its derivatives rely heavily on high-resolution spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are cornerstones in this analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the molecular framework by mapping the chemical environments of magnetically active nuclei. For a derivative like 2,6-Bis(tosyloxymethyl)pyridine, ¹H NMR spectroscopy confirms the presence and connectivity of protons. nih.gov Specific chemical shifts (δ) in a solvent like CDCl₃ indicate the protons of the methyl groups on the tosyl moiety, the methylene (B1212753) protons, and the protons of the pyridine (B92270) ring. nih.gov For instance, the singlet for the methylene protons (CH₂) typically appears around 5.1 ppm, while the aromatic protons of the pyridine and tosyl groups resonate in the 7.3-7.8 ppm range. nih.gov

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further be used to establish proton-proton and proton-carbon correlations, respectively, confirming the precise assignment of each signal and verifying the molecular structure.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy. Techniques like Electrospray Ionization (ESI) or Orbitrap MS can provide exact mass measurements, allowing for the unambiguous determination of the molecular formula. For related 3-hydroxymethyl pyridine esters, GC-HRMS using an Orbitrap detector has been employed to identify characteristic ions and confirm structures by measuring the exact masses of fragments. nih.gov This approach allows for confident identification and differentiation from other compounds with similar nominal masses.

Interactive Table: Representative ¹H NMR Data for a 2,6-Bis(hydroxymethyl)pyridine Derivative

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration | Reference Compound |

| Tosyl CH₃ | 2.4 | Singlet | 6H | 2,6-Bis(tosyloxymethyl)pyridine nih.gov |

| Pyridine-CH₂-O | 5.1 | Singlet | 4H | 2,6-Bis(tosyloxymethyl)pyridine nih.gov |

| Pyridine Ring (H3, H5) | 7.3 | Doublet | 6H (includes tosyl protons) | 2,6-Bis(tosyloxymethyl)pyridine nih.gov |

| Pyridine Ring (H4) | 7.7 | Triplet | 1H | 2,6-Bis(tosyloxymethyl)pyridine nih.gov |

| Tosyl Ring | 7.8 | Doublet | 4H | 2,6-Bis(tosyloxymethyl)pyridine nih.gov |

X-ray Crystallography for Single Crystal and Powder Diffraction Analysis of this compound and Its Derivatives/Complexes

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique is applied to both single crystals and polycrystalline powders to understand molecular geometry, conformation, and intermolecular interactions.

Powder X-ray Diffraction (PXRD) is used when single crystals are not available or for the analysis of bulk polycrystalline materials. While it provides less detail than single-crystal analysis, PXRD is crucial for phase identification, assessing sample purity, and determining unit cell parameters. For complex organic molecules where single crystals are difficult to obtain, PXRD data, often complemented by solid-state NMR and computational modeling, can be used for structure determination. rsc.org

Interactive Table: Example Crystallographic Data for a Related Pyridine Complex

| Parameter | Value | Reference Compound |

| Formula | C₁₃H₁₃N₅ | 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine nih.gov |

| Crystal System | Monoclinic | 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine nih.gov |

| Space Group | P2₁/c | 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine nih.gov |

| a (Å) | 7.481 (3) | 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine nih.gov |

| b (Å) | 9.076 (4) | 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine nih.gov |

| c (Å) | 19.021 (8) | 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine nih.gov |

| β (°) | 95.471 (5) | 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine nih.gov |

| Volume (ų) | 1285.7 (9) | 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine nih.gov |

| Z | 4 | 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine nih.gov |

Electron Microscopy (TEM, SEM) for Morphological Analysis of Materials Incorporating this compound

When this compound is used as a building block in larger structures such as coordination polymers, metal-organic frameworks (MOFs), or functionalized materials, electron microscopy becomes essential for characterizing their morphology and microstructure.

Scanning Electron Microscopy (SEM) is used to visualize the surface topography of materials at the micro- and nanoscale. It provides information on particle size, shape, and aggregation. For a material synthesized using this compound, SEM would reveal the macroscopic morphology, such as whether the material consists of well-defined crystals, amorphous aggregates, or has a porous structure.

In-Situ Spectroscopic Techniques for Monitoring Reactions and Processes Involving this compound

Understanding the kinetics and mechanisms of reactions involving this compound requires real-time monitoring. In-situ spectroscopic techniques allow for the observation of changes in reactant and product concentrations as a reaction proceeds.

A notable example is the biocatalytic synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. rsc.orgrsc.org The progress of this biotransformation can be followed using UV-High Performance Liquid Chromatography (UV-HPLC). rsc.org Samples are taken from the reaction mixture at regular intervals, and the concentrations of the starting material, intermediates, and the final product are quantified by analyzing their characteristic absorption in the UV spectrum after separation on an HPLC column. rsc.org This provides detailed kinetic data, showing the depletion of reactants and the formation of products over time, which is crucial for process optimization. rsc.orgrsc.org

Similarly, UV-Vis spectrophotometry can be used to monitor proton transfer reactions. For instance, the reaction between 2-amino-4-methylpyridine (B118599) and a proton donor can be studied by observing the appearance of new absorption bands corresponding to the formation of the proton transfer complex. nih.gov

Thermal Analysis (TGA, DSC) for Material Stability and Transitions

Thermal analysis techniques are employed to investigate the physical and chemical properties of materials as a function of temperature. For this compound and materials derived from it, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly important.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. It is used to determine thermal stability, decomposition temperatures, and to quantify volatile components. For organic salts of related methylpyridines, TGA reveals the temperature at which decomposition begins and the stages of mass loss, indicating the stability of the crystal. researchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to identify thermal transitions such as melting, crystallization, and glass transitions. In a study of a catalyst additive, 2,6-Bis-(1-hydroxy-1,1-diphenyl-methyl) pyridine, DSC showed an exothermic peak associated with the decomposition of the organic additive. mdpi.com For a crystalline compound like 2-amino-6-methylpyridinium 4-hydroxybenzoate, a sharp endothermic peak in the DSC curve indicates a well-defined melting point, which is a characteristic of a pure, crystalline substance. researchgate.net

Interactive Table: Thermal Analysis Data for Related Pyridine Compounds

| Compound | Technique | Key Observation | Temperature (°C) |

| 2-amino-6-methylpyridinium 4-hydroxybenzoate | TGA/DSC | Thermally stable up to | 106.8 researchgate.net |

| NiMoP catalyst with BDPHP additive | DSC | Exothermic peak (decomposition) | 430–460 mdpi.com |

| 2-amino-5-chloropyridinium 4-aminobenzoate | DSC | Sharp endothermic peak (melting) | 162.8 researchgate.net |

Emerging Research Avenues and Future Perspectives for 2,6 Bis Hydroxymethyl 4 Methylpyridine

Integration of 2,6-Bis(hydroxymethyl)-4-methylpyridine into Novel Chemical Architectures

The bifunctional nature of this compound, with its two primary alcohol groups, makes it an ideal candidate for incorporation into larger, more complex chemical structures. A primary area of exploration is its use as a ligand in coordination chemistry. The nitrogen atom of the pyridine (B92270) ring, along with the oxygen atoms of the hydroxymethyl groups, can act as a tridentate chelating agent for a variety of metal ions. This capability allows for the construction of intricate coordination polymers and metal-organic frameworks (MOFs).

Research on the closely related 2,6-bis(hydroxymethyl)pyridine has demonstrated its ability to form stable complexes with transition metals such as copper(II), cobalt(II), and nickel(II). researchgate.net In these complexes, the ligand's geometry and the nature of the metal ion and counter-anions dictate the final structure, leading to mononuclear or binuclear complexes. researchgate.net It is anticipated that this compound would exhibit similar coordination behavior, with the 4-methyl group potentially influencing the steric and electronic properties of the resulting complexes, thereby fine-tuning their physical and chemical characteristics.

The diol functionality also presents opportunities for its use as a monomer in polymer chemistry. Through polycondensation or polyesterification reactions, this compound can be integrated into the backbone of polymers, imparting the pyridine moiety's rigidity, thermal stability, and potential for metal coordination into the material. The development of such polymers could lead to new materials with applications in areas such as gas storage, catalysis, and smart coatings.

Table 1: Potential Applications in Novel Chemical Architectures

| Architectural Class | Potential Role of this compound | Anticipated Properties of Resulting Material |

|---|---|---|

| Coordination Polymers/MOFs | Tridentate Ligand | Tunable porosity, catalytic activity, magnetic properties |

| Polyesters/Polyethers | Diol Monomer | Enhanced thermal stability, metal-binding capacity, specific optical properties |

Potential for Sustainable and Renewable Chemistry Applications

The principles of green and sustainable chemistry are increasingly guiding the development of new chemical processes. This compound is at the forefront of this movement, particularly through the exploration of biocatalytic synthesis routes. A significant breakthrough has been the demonstration of a one-pot biocatalytic process for the preparation of 2,6-bis(hydroxymethyl)pyridine from the naturally occurring 2,6-lutidine, using recombinant microbial whole cells. rsc.orgrsc.org This method avoids the use of harsh oxidizing and reducing agents and organic solvents typically required in traditional multi-step organic syntheses. rsc.org

This biocatalytic approach, which utilizes enzymes like xylene monooxygenase, holds great promise for the sustainable production of this compound from 4-methyl-2,6-lutidine. rsc.orggoogle.com The high chemo-, regio-, and stereoselectivity of enzymes could lead to a more efficient and environmentally friendly manufacturing process. rsc.org The adoption of such biocatalytic C-H oxyfunctionalization would significantly improve the sustainability profile of this valuable chemical intermediate. rsc.org

Furthermore, the compound itself can be derived from precursors that are potentially bio-based, aligning with the shift towards a circular economy. The development of sustainable routes to pyridine and its derivatives from biomass is an active area of research, which could further enhance the green credentials of this compound.

Unexplored Reactivity Patterns and Derivatization Strategies

The two hydroxymethyl groups are the primary sites for derivatization in this compound, offering a gateway to a multitude of new compounds with tailored properties. While the oxidation of these groups to form the corresponding dicarboxylic acid or dialdehyde (B1249045) is a predictable transformation, a range of other reactions remain to be explored in depth.

One key derivatization is the conversion of the hydroxymethyl groups into more reactive functionalities. For instance, treatment with hydrobromic acid can convert the diol into 2,6-bis(bromomethyl)pyridine, a versatile intermediate for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including amines, thiols, and cyanides, thereby expanding the chemical space accessible from the parent compound.

Other potential derivatization strategies for the hydroxymethyl groups include:

Esterification: Reaction with carboxylic acids or their derivatives to form esters, which can be used as pro-drugs or to modify the solubility and physical properties of the molecule.

Etherification: Formation of ethers by reaction with alkyl halides, which can serve as protective groups or introduce new functionalities.

Conversion to Sulfonates: Reaction with sulfonyl chlorides to form sulfonate esters, which are excellent leaving groups for nucleophilic substitution reactions.

Beyond the hydroxymethyl groups, the pyridine ring itself presents opportunities for further functionalization, although this is often more challenging due to the electron-deficient nature of the ring. researchgate.net Modern synthetic methods, such as transition-metal-catalyzed C-H activation, could potentially be employed to introduce substituents at the C3 and C5 positions of the pyridine ring, leading to a new generation of highly functionalized pyridine derivatives. nih.gov

Challenges and Opportunities in the Advanced Synthesis and Functionalization of this compound

While the synthesis of this compound can be achieved through the hydroxymethylation of 4-methylpyridine (B42270) with formaldehyde (B43269) under basic conditions, this method can present challenges in terms of controlling the degree of substitution and minimizing the formation of polymeric byproducts. The development of more selective and high-yielding synthetic protocols is a key opportunity for future research. The aforementioned biocatalytic routes represent a significant step in this direction. rsc.org

The functionalization of the pyridine ring presents its own set of challenges. The inherent electronic properties of pyridine make it less susceptible to electrophilic aromatic substitution compared to benzene. researchgate.net Furthermore, achieving regioselectivity, particularly at the meta-positions (C3 and C5), is a persistent challenge in pyridine chemistry. researchgate.netnih.govresearchgate.net

However, these challenges also create opportunities for innovation. The development of novel catalytic systems, including those based on transition metals or photoredox catalysis, could unlock new pathways for the selective functionalization of the pyridine core. Strategies involving temporary dearomatization of the pyridine ring have also shown promise for achieving otherwise difficult transformations. phys.org

Table 2: Synthesis and Functionalization - Challenges and Opportunities

| Area | Challenges | Opportunities |

|---|---|---|

| Synthesis | Control of hydroxymethylation, byproduct formation. | Development of selective catalysts, optimization of biocatalytic routes. |

| Hydroxymethyl Group Functionalization | Ensuring complete and selective reaction of both groups. | Exploration of a wider range of derivatization reactions (e.g., click chemistry). |

| Pyridine Ring Functionalization | Low reactivity towards electrophiles, poor regioselectivity (especially at C3/C5). | Application of modern C-H activation methods, dearomatization-rearomatization strategies. |

Interdisciplinary Research Prospects Involving this compound

The unique chemical properties of this compound position it at the intersection of several scientific fields, creating exciting opportunities for interdisciplinary research.

Materials Science: As a building block for coordination polymers and MOFs, this compound is of significant interest to materials scientists. researchgate.net The resulting materials could be investigated for applications in gas separation and storage, heterogeneous catalysis, and as sensors for small molecules. The incorporation of this pyridine derivative into polymers could also lead to new functional materials with tailored optical, thermal, and mechanical properties.

Catalysis: The metal complexes derived from this compound have the potential to act as catalysts in a variety of organic transformations. The pyridine-diol ligand scaffold can be systematically modified to tune the catalytic activity and selectivity of the metal center. There is potential for developing catalysts for important industrial processes, such as oxidation, reduction, and carbon-carbon bond formation.

Medicinal Chemistry and Chemical Biology: Pyridine is a common motif in pharmaceuticals, and derivatives of this compound could exhibit interesting biological activities. For instance, the parent compound has been investigated for its potential as an inhibitor of HIV entry. smolecule.com Furthermore, halogenated analogues of 2,6-bis(hydroxymethyl)pyridine have shown antimicrobial properties. This opens the door for the synthesis and biological evaluation of a library of derivatives as potential therapeutic agents. Its ability to chelate metal ions also suggests potential applications in the development of diagnostic imaging agents or as metal scavengers.

Q & A

Q. Basic Techniques

Q. Advanced Research

- Single-Crystal X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks, critical for understanding supramolecular assemblies. For example, derivatives like (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexenone show precise bond-length data (mean C–C = 0.003 Å) .

- In Situ FTIR/Raman Spectroscopy : Monitors reaction intermediates during biocatalytic synthesis, such as hydroxylated or oxidized species .

How does this compound function in the design of metal-organic frameworks (MOFs) or catalysts?

Basic Applications

The compound serves as a precursor for pyridine-2,6-dicarboxylic acid derivatives, which form stable complexes with lanthanides or transition metals. These complexes are used in asymmetric catalysis and luminescent materials .

Advanced Research

In MOF design, hydroxymethyl groups enhance porosity and functionalization. For instance, palladium complexes with 4-methylpyridine derivatives exhibit catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura), with turnover numbers (TONs) exceeding 10⁴ under optimized conditions .

What are the key challenges in optimizing the biocatalytic synthesis of this compound?

Q. Advanced Research

- Substrate Inhibition : High concentrations of 2,6-lutidine may inhibit enzyme activity. Fed-batch strategies or immobilization (e.g., cell encapsulation) can mitigate this .

- Mass Transfer Limitations : Small aromatic molecules (e.g., intermediates) diffuse through the E. coli membrane efficiently, but reactor design (e.g., stirred-tank vs. microfluidic systems) impacts space–time yields .

How can researchers resolve contradictions in reported synthetic yields or catalytic performances?

Q. Methodological Guidance

- Reproducibility Checks : Validate reaction conditions (e.g., pH, temperature) across labs. For example, biocatalytic yields vary with microbial strain (wild-type vs. engineered) and induction protocols .

- Computational Modeling : Density functional theory (DFT) predicts steric/electronic effects in catalytic cycles, aligning discrepancies between experimental and theoretical turnover frequencies .

What derivative synthesis routes expand the utility of this compound?

Q. Advanced Research

- Imidazole Functionalization : React with 2,6-dichloro-4-methylpyridine under phase-transfer catalysis (PTC) to form 2,6-bis(imidazol-1-yl)-4-methylpyridine, a precursor for dendrimers or polymer ligands .

- Esterification : Convert to di-tert-butyl 4-azido-2,6-pyridinedicarboxylate (MW 320.35) for click chemistry applications .

What safety protocols are essential when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。